

Spectroscopic Profile of 3-tert-butyltoluene: A Technical Guide

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Introduction

3-tert-butyltoluene is an aromatic hydrocarbon of interest in various fields of chemical research and development. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-tert-butyltoluene**. Detailed experimental protocols for acquiring such data are also presented to aid researchers in their analytical endeavors.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-tert-butyltoluene**.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	- Multiplicity	Integration	Assignment
~7.0-7.3	Multiplet	4H	Aromatic protons (C ₆ H ₄)
2.35	Singlet	3H	Methyl protons (-CH₃)
1.31	Singlet	9Н	tert-Butyl protons (- C(CH₃)₃)



Note: Predicted chemical shifts based on typical values for similar structures. Actual values may vary depending on solvent and experimental conditions.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment	
~151	Quaternary aromatic carbon (C-C(CH ₃) ₃)	
~137	Quaternary aromatic carbon (C-CH₃)	
~128	Aromatic CH	
~125	Aromatic CH	
~122	Aromatic CH	
34.4	Quaternary tert-butyl carbon (-C(CH₃)₃)	
31.3	tert-Butyl methyl carbons (-C(CH₃)₃)	
21.4	Methyl carbon (-CH₃)	

Note: Predicted chemical shifts based on typical values for similar structures. Actual values may vary depending on solvent and experimental conditions.

Table 3: IR Spectroscopic Data

Wavenumber (cm ^{−1})	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2960-2870	Strong	Aliphatic C-H stretch (tert-butyl and methyl)
~1600, ~1480	Medium-Strong	Aromatic C=C ring stretch
~1365	Strong	C-H bend (tert-butyl)
~880-750	Strong	C-H out-of-plane bend (aromatic substitution pattern)



Note: Predicted absorption bands based on characteristic frequencies for substituted benzenes. Actual values may vary depending on the sampling method.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
148	Moderate	Molecular Ion [M]+
133	High	[M-CH₃] ⁺ (Loss of a methyl group)[1]
105	Moderate	[M-C₃H⁊]+ (Loss of a propyl fragment)[1]

Note: The fragmentation pattern is consistent with the cleavage of the tert-butyl group, a common fragmentation pathway for alkylbenzenes.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1. Sample Preparation (1H and 13C NMR):
- Materials: 5-10 mg of 3-tert-butyltoluene for 1H NMR (10-50 mg for 13C NMR), 0.6-0.7 mL of deuterated solvent (e.g., Chloroform-d, CDCl₃), NMR tube, Pasteur pipette, small vial.[2] [3][4][5][6][7][8]
- Procedure:
 - Weigh the sample accurately in a clean, dry vial.
 - Add the deuterated solvent to the vial to dissolve the sample.
 - Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.



- Ensure the liquid height in the NMR tube is approximately 4-5 cm.
- Cap the NMR tube securely.
- 2. Data Acquisition:
- Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- 1H NMR Parameters (Typical):
 - Pulse Sequence: Standard single pulse.
 - Number of Scans: 8-16.
 - Relaxation Delay: 1-5 seconds.
 - Acquisition Time: 2-4 seconds.
 - Spectral Width: 0-15 ppm.
- 13C NMR Parameters (Typical):
 - Pulse Sequence: Proton-decoupled single pulse.
 - Number of Scans: 128-1024 (or more, depending on concentration).
 - Relaxation Delay: 2-5 seconds.
 - Acquisition Time: 1-2 seconds.
 - Spectral Width: 0-220 ppm.
- 3. Data Processing:
- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.



- Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for 1H and 77.16 ppm for 13C) or an internal standard (e.g., Tetramethylsilane, TMS).
- Integrate the peaks in the 1H NMR spectrum.

Infrared (IR) Spectroscopy

- 1. Sample Preparation (Liquid Film):
- Materials: 3-tert-butyltoluene, two salt plates (e.g., NaCl or KBr), Pasteur pipette.[9][10][11]
 [12][13]
- Procedure:
 - Ensure the salt plates are clean and dry.
 - Place one to two drops of the liquid sample onto the center of one salt plate using a Pasteur pipette.
 - Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
 Avoid trapping air bubbles.
- 2. Data Acquisition:
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Parameters (Typical):
 - Scan Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
- Procedure:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the prepared salt plate assembly in the sample holder of the spectrometer.



 Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

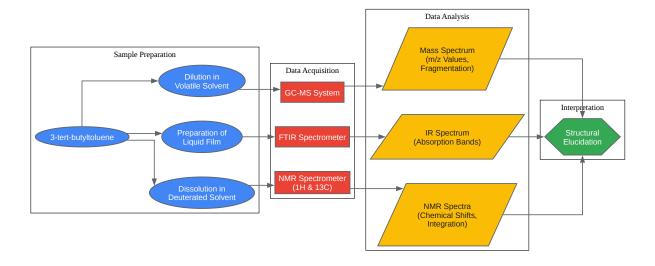
- 1. Sample Introduction and Ionization (GC-MS):
- Materials: Dilute solution of 3-tert-butyltoluene in a volatile solvent (e.g., dichloromethane or hexane).
- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[14][15][16][17] [18]
- GC Parameters (Typical):
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
 - Column: A non-polar capillary column (e.g., DB-5ms).
- MS Parameters (Typical):
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- 2. Data Analysis:
- Identify the peak corresponding to **3-tert-butyItoluene** in the total ion chromatogram (TIC).



- Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.
- Compare the obtained spectrum with a library of mass spectra (e.g., NIST/Wiley) for confirmation.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-tert-butyltoluene**.





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General workflow for spectroscopic analysis.

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